Dimethyl dicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water with decomposition; miscible with toluene

Synonyms

Canonical SMILES

Food and Beverage Preservation

- Antimicrobial agent: DMDC's primary function in research is as a broad-spectrum antimicrobial agent. It inactivates bacteria, yeast, and molds by modifying their enzymes, extending the shelf life of beverages like fruit juices, wines, and teas []. Studies have explored its effectiveness against various spoilage microorganisms in beverages [].

Biodiesel Production

- Sustainable biodiesel alternative: Research is underway to utilize DMDC in biodiesel production. DMDC helps convert glycerol, a byproduct of biodiesel production, into glycerol carbonate []. This not only eliminates waste but also creates a valuable product with fuel properties. Studies investigate the techno-economic feasibility of DMDC-based biodiesel production [].

Dimethyl dicarbonate is an organic compound with the chemical formula CHO. It appears as a colorless liquid and is primarily used as a food preservative and in various industrial applications. This compound is recognized for its ability to inactivate spoilage microorganisms, particularly in wine, by modifying key enzyme proteins, which leads to the inhibition of glycolysis and ultimately cell death . Its low toxicity and rapid hydrolysis to methanol and carbon dioxide make it a favorable alternative to traditional preservatives like potassium sorbate .

In beverages, DMDC acts as a sterilant by inactivating microorganisms like bacteria, yeast, and mold. This effect is achieved through the methylation of essential proteins in these organisms []. The methoxycarbonyl groups of DMDC react with nucleophilic groups (e.g., amines, thiols) on these proteins, leading to their inactivation and ultimately cell death [].

Dimethyl dicarbonate is versatile in its reactivity. It can undergo hydrolysis in aqueous solutions, yielding methanol and carbon dioxide:

At elevated temperatures, dimethyl dicarbonate can participate in methylation reactions with various nucleophiles. For instance, at around 90 °C, it facilitates methoxycarbonylation, while at higher temperatures, it favors methylation processes . Its ambident nature allows for selective reactions depending on the conditions applied, making it useful in fine chemical synthesis .

Dimethyl dicarbonate exhibits significant biological activity as an antimicrobial agent. It effectively targets and modifies amino acid residues in enzymes critical for microbial metabolism, such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. This modification leads to rapid inactivation of yeast and bacteria in beverages like wine . The compound's ability to hydrolyze quickly into non-toxic byproducts further enhances its appeal as a processing aid rather than a chemical preservative .

The synthesis of dimethyl dicarbonate can be achieved through several methods:

- Transesterification: This involves the reaction of dimethyl carbonate with carbon dioxide.

- Direct Carbonylation: Utilizing methanol and carbon monoxide under specific catalytic conditions.

- Using Alkali Carbonates: Involving the reaction of dimethyl carbonate with various alkali carbonates under controlled conditions .

These methods emphasize the compound's production via environmentally friendly processes that minimize toxic byproducts.

Dimethyl dicarbonate is primarily used in:

- Food Preservation: It serves as an effective preservative in non-alcoholic beverages, wine, and liquid-tea concentrates due to its antimicrobial properties .

- Pharmaceuticals: It acts as an intermediate in synthesizing pharmaceutical compounds designed to mimic anticancer mechanisms .

- Industrial Uses: Employed in various chemical syntheses where its reactivity can be leveraged for producing other organic compounds .

Research has shown that dimethyl dicarbonate interacts with specific enzyme proteins through modifications that lead to functional inactivation. Notably, studies highlight the role of histidine residues in enzymes where imidazole groups are primarily involved in the reaction with dimethyl dicarbonate. This interaction significantly correlates with reduced enzyme activity across various biological systems, showcasing its potential as a non-thermal sterilization technology .

Dimethyl dicarbonate shares similarities with other carbonates but possesses unique characteristics that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Dimethyl Carbonate | CHO | Eco-friendly methylation agent; low toxicity |

| Diethyl Carbonate | CHO | Higher homologues; less reactive than dimethyl dicarbonate |

| Methyl Acetate | CHO | Common solvent; less selective for methylation |

| Ethyl Methyl Carbonate | CHO | Less commonly used; similar reactivity |

Dimethyl dicarbonate's rapid hydrolysis and effectiveness against spoilage organisms make it particularly valuable in food preservation compared to these similar compounds . Its ability to selectively modify enzyme activity sets it apart from others that may not possess such targeted biological effects.

Molecular Structure and Formula

Dimethyl dicarbonate is an organic compound with the molecular formula C₄H₆O₅ [1] [2] [3]. The compound has a molecular weight of 134.09 grams per mole and an exact mass of 134.0215 atomic mass units [4] [22] [26]. The Chemical Abstracts Service registry number for this compound is 4525-33-1 [1] [4] [5].

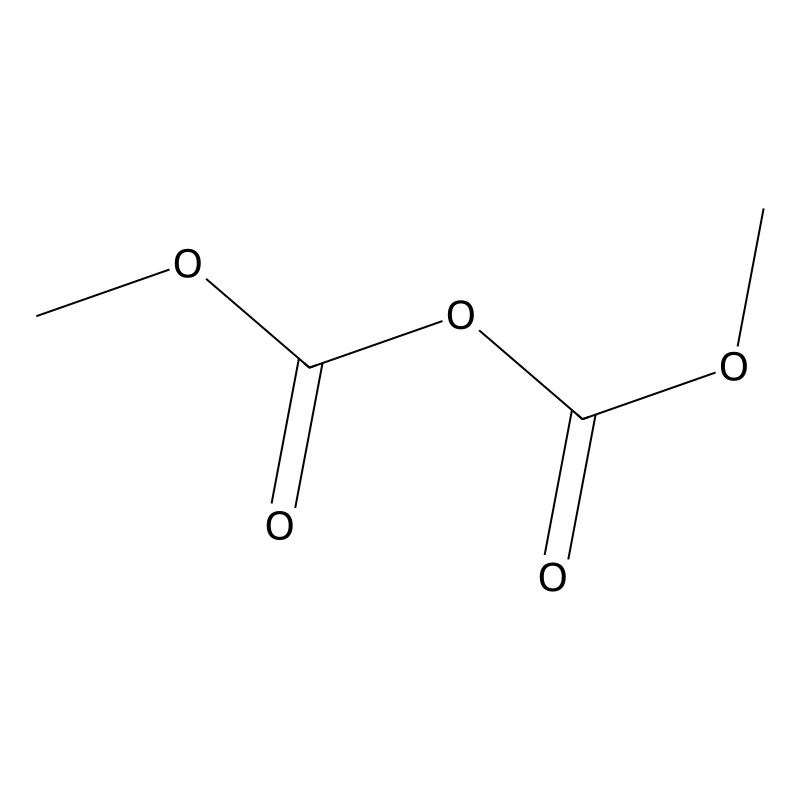

The International Union of Pure and Applied Chemistry name for this compound is dimethyl dicarbonate, although it is also known by the systematic name methoxycarbonyl methyl carbonate [21] [22] [24]. The compound's chemical structure consists of two carbonate groups linked by an oxygen bridge, with methyl groups attached to each carbonate moiety [1] [21]. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)OC(=O)OC, and the International Chemical Identifier key is GZDFHIJNHHMENY-UHFFFAOYSA-N [21] [22].

Alternative names for dimethyl dicarbonate include Velcorin, dimethyl pyrocarbonate, dicarbonic acid dimethyl ester, and pyrocarbonic acid dimethyl ester [1] [2] [22]. The compound belongs to the chemical class of organooxygen compounds and is functionally related to carbonic acid [5] [25].

Physical Characteristics and Appearance

Dimethyl dicarbonate appears as a colorless, transparent liquid at room temperature [2] [5] [6]. The compound exhibits a slightly pungent, fruity odor at high concentrations [2] [10]. Under standard conditions, the substance maintains its liquid state, though it can solidify below its melting point [10] [13].

The melting point of dimethyl dicarbonate ranges from 15 to 17 degrees Celsius [5] [10] [13]. Below this temperature range, the compound may crystallize and require reliquification before use [10] [13]. The boiling point occurs at 45 to 46 degrees Celsius under reduced pressure of 5 millimeters of mercury [5] [13]. At atmospheric pressure, the compound decomposes at approximately 172 degrees Celsius before reaching its normal boiling point [15].

The density of dimethyl dicarbonate is 1.25 grams per milliliter at 25 degrees Celsius [2] [5] [6]. The refractive index of the compound is 1.395 [15]. The vapor pressure at 20 degrees Celsius is 0.7 hectopascals, equivalent to 0.525 millimeters of mercury [5] [10]. The flash point is 80 degrees Celsius, and the autoignition temperature is approximately 465 degrees Celsius [5] [10] [18].

Table 1: Physical Properties of Dimethyl Dicarbonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆O₅ | [1] [2] [3] |

| Molecular Weight | 134.09 g/mol | [1] [2] [4] |

| Exact Mass | 134.0215 u | [22] [26] |

| Melting Point | 15-17°C | [5] [10] [13] |

| Boiling Point | 45-46°C at 5 mm Hg | [5] [13] |

| Density | 1.25 g/mL at 25°C | [2] [5] [6] |

| Appearance | Colorless liquid | [2] [5] [6] |

| Refractive Index | 1.395 | [15] |

| Vapor Pressure | 0.7 hPa at 20°C | [5] [10] |

| Flash Point | 80°C | [5] [13] |

| Autoignition Temperature | 465°C | [5] [10] |

Solubility and Partition Coefficients

Dimethyl dicarbonate exhibits limited solubility in water, with a reported solubility of 35 grams per liter at ambient temperature [5] [18]. However, this solubility measurement is complicated by the compound's tendency to undergo hydrolysis in aqueous solutions [5] [10]. The hydrolysis reaction produces carbon dioxide and methanol as primary decomposition products [2] [10] [18].

The partition coefficient for dimethyl dicarbonate, expressed as the logarithm of the octanol-water partition coefficient, is estimated at -0.86 [18]. This negative value indicates that the compound has a greater affinity for the aqueous phase compared to the organic phase, which is consistent with its polar nature and ability to interact with water molecules [18].

The compound demonstrates miscibility with various organic solvents, including toluene [25]. In alcoholic solutions, dimethyl dicarbonate exhibits solubility and reactivity, forming ethyl methyl carbonate when exposed to ethanol [2]. The polar surface area of the molecule is 61.8 square angstroms, contributing to its solubility characteristics [4] [13].

The hydrolysis kinetics of dimethyl dicarbonate are temperature-dependent [5] [10]. Complete hydrolysis occurs within one hour at 30 degrees Celsius and within five hours at 10 degrees Celsius [5] [10]. This rapid hydrolysis in aqueous environments significantly affects the compound's effective solubility and stability in water-containing systems [10] [12].

Physical Description

Color/Form

Colorless liquid

XLogP3

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (99%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (99%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (99%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dimethyldicarbonate (DMDC) is unstable in aqueous solution and breaks down almost immediately after addition to beverages. The principal breakdown products in wine and aqueous liquids are methanol and carbon dioxide. Dimethylcarbonate (DMC) and methyl ethyl carbonate (MEC), as well as carbomethoxy adducts of amines, sugars, and fruit acids, are also formed in minor amounts. In the presence of trace quantities of ammonia or ammonium ions (e.g. in wines), DMDC forms trace quantities of methylcarbamate (MC).

Preservative in wine, authorized in U.S. up to the cumulative amount of 200 ppm, in Australia up to 200 mg/kg, and in Europe up to 200 mg/L

Permitted addition to food with the following specifications: 1) purity of not less than 99.8%; 2) contains not more than 2000 ppm (0.2%) dimethyl carbonate; 3) in carbonated or noncarbonated, nonjuice containing, flavored ro unflavored beverages ... not to exceed 250 parts/trillion; 4) in cabonated, dilute beverages containing juice ... not to exceed 250 parts/trillion

Storage Conditions

Dates

Analysis of ribosomal RNA stability in dead cells of wine yeast by quantitative PCR

Merce Sunyer-Figueres, Chunxiao Wang, Albert MasPMID: 29427947 DOI: 10.1016/j.ijfoodmicro.2018.01.020

Abstract

During wine production, some yeasts enter a Viable But Not Culturable (VBNC) state, which may influence the quality and stability of the final wine through remnant metabolic activity or by resuscitation. Culture-independent techniques are used for obtaining an accurate estimation of the number of live cells, and quantitative PCR could be the most accurate technique. As a marker of cell viability, rRNA was evaluated by analyzing its stability in dead cells. The species-specific stability of rRNA was tested in Saccharomyces cerevisiae, as well as in three species of non-Saccharomyces yeast (Hanseniaspora uvarum, Torulaspora delbrueckii and Starmerella bacillaris). High temperature and antimicrobial dimethyl dicarbonate (DMDC) treatments were efficient in lysing the yeast cells. rRNA gene and rRNA (as cDNA) were analyzed over 48 h after cell lysis by quantitative PCR. The results confirmed the stability of rRNA for 48 h after the cell lysis treatments. To sum up, rRNA may not be a good marker of cell viability in the wine yeasts that were tested.Inactivation of Salmonella enterica and spoilage microorganisms in orange juice treated with dimethyl dicarbonate (DMDC)

Rebecca M Cheng, John J Churey, Randy W WoroboPMID: 30153527 DOI: 10.1016/j.ijfoodmicro.2018.08.021

Abstract

Salmonella enterica is the pertinent pathogen associated with orange juice products that have resulted in numerous foodborne outbreaks. Although fresh orange juice typically has a pH below 4.0, which inhibits most pathogen growth, S. enterica can survive at low pH for extended periods. Additionally, fresh juice contains spoilage microorganisms such as natural yeasts and molds, which can grow at low pH, and may cause fermentation and product spoilage if left untreated. Numerous Salmonella outbreaks linked to fresh orange juice, as well as the burden of product spoilage, have generated increased demand for alternative, non-thermal treatments that can ensure pathogen- and spoilage-free products. In this study, the effect of dimethyl dicarbonate (DMDC) on pathogen and spoilage microorganism inactivation in orange juice has been investigated with two experiments. First, pasteurized orange juice was inoculated with approximately 10-10

CFU/ml of five serotypes of S. enterica per ml and treated with DMDC to test the effectiveness of inactivation against Salmonella. For the fungal spoilage microorganism study, fresh orange juice was held at room temperature to increase natural yeast and mold count to roughly 10

-10

CFU/ml, followed with treatment with DMDC. DMDC at two concentrations (172 and 200 ppm) was used, and the tests were carried out at ambient (21 °C ± 3 °C) and refrigeration (4 °C) temperatures. There was a >5-log reduction of Salmonella at 4 °C after 24 h at both 172 and 200 ppm of DMDC. For the treatment of fungal spoilage microorganisms, a nearly 5 and 4 log reduction of yeasts and molds was observed at ambient temperature and 4 °C, respectively. These results suggest that DMDC is most effective for use under the 4 °C holding conditions to inactivate S. enterica, and should be coupled with an additional preservative system for fungal spoilage control to produce safe orange juice that retains fresh quality.

Control of Native Spoilage Yeast on Dealcoholized Red Wine by Preservatives Alone and in Binary Mixtures

Marta Sánchez-Rubio, Kamal Guerrouj, Amaury Taboada-Rodríguez, Antonio López-Gómez, Fulgencio Marín-IniestaPMID: 28833163 DOI: 10.1111/1750-3841.13817

Abstract

In order to preserve a commercial dealcoholized red wine (DRW), a study with 4 preservatives and binary mixtures of them were performed against 2 native spoilage yeasts: Rhodotorula mucilaginosa and Saccharomyces cerevisiae. Minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) for potassium sorbate, sodium benzoate, sodium metabisulfite and dimethyl dicarbonate (DMDC) were evaluated in DRW stored at 25 °C. MICs of potassium sorbate and sodium metabisulfite were 250 and 60 mg/kg, respectively for both target strains. However for sodium benzoate, differences between yeasts were found; R. mucilaginosa was inhibited at 125 mg/kg, while S. cerevisiae at 250 mg/kg. Regarding MFC, differences between strains were only found for sodium metabisulfite obtaining a MFC of 500 mg/kg for R. mucilaginosa and a MFC of 250 mg/kg for S. cerevisiae. Potassium sorbate and sodium benzoate showed the MFC at 1000 mg/kg and DMDC at 200 mg/kg. Regarding the effect of binary mixtures the Fractional Fungicidal Concentration Index (FFC) methodology showed that binary mixtures of 100 mg/kg DMDC/200 mg/kg potassium sorbate (FFC

= 0.7) and 50 mg/kg DMDC / 400 mg/kg sodium benzoate (FFC

= 0.65) have both synergistic effect against the 2 target strains. These binary mixtures can control the growth of spoilage yeasts in DRW without metabisulfite addition. The results of this work may be important in preserving the health of DRW consumers by eliminating the use of metabisulfite and reducing the risk of growth of R. mucilagosa, recently recognized as an emerging pathogen.

The spoilage yeast Zygosaccharomyces bailii: Foe or friend?

Nurzhan Kuanyshev, Giusy M Adamo, Danilo Porro, Paola BranduardiPMID: 28556381 DOI: 10.1002/yea.3238

Abstract

Zygosaccharomyces bailii is a non-Saccharomyces budding yeast known as one of the most aggressive food spoilage microorganisms, often isolated as a contaminant during wine fermentation, as well as from many acidic, high-sugar and canned foods. The spoilage ability relies on the yeast's unique feature of tolerating the most common preservatives such as sulphite, dimethyl dicarbonate, acetic acid and sorbic acid. Therefore, many studies have focused on the description of this peculiar tolerance with the aim of developing preventative measures against Z. bailii food spoilage. These studies demonstrated the involvement of diverse molecular and physiological mechanisms in the yeast resistance, comprising detoxification of preservatives, adaptation of the cytoplasmic pH and modulation of the cell wall/membrane composition. At the same time, the described traits unveiled Z. bailii as a novel potential workhorse for industrial bioprocesses. Here we present the yeast Z. bailii starting from important aspects of its robustness and concluding with the exploitation of its potential in biotechnology. Overall, the article describes Z. bailii from different perspectives, converging in presenting it as one of the most interesting species of the Saccharomycotina subphylum. Copyright © 2017 John Wiley & Sons, Ltd.Effects of reduced levels of sulfite in wine production using mixtures with lysozyme and dimethyl dicarbonate on levels of volatile and biogenic amines

Carmen Ancín-Azpilicueta, Nerea Jiménez-Moreno, José Antonio Moler, Rodrigo Nieto-Rojo, Henar UrmenetaPMID: 27597233 DOI: 10.1080/19440049.2016.1232864

Abstract

Sulphur dioxide (SO) is an important preservative for wine, but its presence in foods can cause allergies and this has given impetus to the research for alternatives. The aim of this study was to reduce levels of sulfite in wine production using mixtures with lysozyme and dimethyl dicarbonate and examine the influence on levels of volatile and biogenic amines. To do so, vinifications were carried out using lysozyme, dimethyl dicarbonate (DMDC) and mixtures of these with SO

in different concentrations (25 and 50 mg l

). Results were compared with a control vinification with only SO

(50 mg l

). Mixing low concentrations of SO

with lysozyme and DMDC reduced the concentration of biogenic amines (histamine, tyramine, putrescine, cadaverine, phenylethylamine + spermidine and spermine). In general, the total concentration of volatile amines (dimethylamine, isopropylamine, isobutylamine, pyrrolidine, ethylamine, diethylamine, amylamine and hexylamine) was higher in the sample fermented only with SO

. The concentrations of amines with secondary amino groups (dimethylamine, diethylamine, pyrrolidine) were higher in the sample only fermented with SO

than those fermented with DMDC and lysozyme or with a mixture of preservatives. When SO

was the only preservative in wine, total amine concentration (biogenic and volatile amines) was higher than for the rest of the treatments. Lysozyme by itself, and lysozyme mixed with SO

, both reduced the formation of biogenic amines but given the antioxidant activity of SO

the use of the preservative mixture seems more advisable.

Effect of High Pressure Homogenization and Dimethyl Dicarbonate (DMDC) on Microbial and Physicochemical Qualities of Mulberry Juice

Yuanshan Yu, Jijun Wu, Yujuan Xu, Gengsheng Xiao, Bo ZouPMID: 26764561 DOI: 10.1111/1750-3841.13213

Abstract

In this study, the effect of high pressure homogenization (HPH) and dimethyl dicarbonate (DMDC) on microbial and nutrient qualities of mulberry juice was evaluated. Results showed that repeated HPH passes at 200 MPa or adding DMDC at 250 mg/L significantly inactivated the indigenous microorganisms in mulberry juice (P < 0.05), whereas some surviving microorganisms recovered to grow during storage of 4 °C. The combined treatment with 3 passes of HPH and 250 mg/L of DMDC (HPH-DMDC) decreased the population of surviving indigenous microorganisms to the level attained by heat treatment at 95 °C for 1 min (HT) with no significant increase (P > 0.05) in the population of microorganisms during subsequent storage at 4 °C. Moreover, no significant changes (P > 0.05) in the physical attributes, including pH, TSS ((o) Brix), L*, a*, and b* values were observed in the samples treated by the HPH-DMDC or by HT. Compared with HT, HPH-DMDC treatment resulted in a higher degree of retention in total phenolics, and α-glucosidase inhibitory activity, although the treatment led to higher losses in cyanidin 3-glucoside, cyanidin 3-rutinoside, and antioxidant capacity. Overall, HPH-DMDC treatment can be a useful alternative to conventional thermal pasteurization of mulberry juice, considering its ability to inactive, and inhibit indigenous microorganisms.Effects of dimethyl dicarbonate (DMDC) on the fermentation of litchi juice by Lactobacillus casei as an alternative of heat treatment

Yuanshan Yu, Gengsheng Xiao, Yujuan Xu, Jijun Wu, Jing WenPMID: 24735408 DOI: 10.1111/1750-3841.12428

Abstract

This study investigated the effects of dimethyl dicarbonate (DMDC) on the fermentation of litchi juice by Lactobacillus casei as an alternative of heat treatment that may have undesirable effect on the juice. Quality attributes and products stability of both the fermented heat- and DMDC-treated litchi juice by L. casei were compared. It was found that residual indigenous microorganisms in both the heat- and DMDC-treated litchi juice cannot grow into dominant bacteria during further fermentation of litchi juice by L. casei. Compared with fermented heat-treated litchi juice, fermented DMDC-treated litchi juice showed a better color, flavor, and overall acceptance, and also retained more total phenolics and antioxidant capacity. The viability counts of L. casei in both the heat- and DMDC-treated litchi juice were more 8.0 lg CFU/mL after 4 wk of storage at 4 °C. Also, some quality attributes in both the fermented heat- and DMDC-treated litchi juices, including pH, total phenolics, ascorbic acid, antioxidant capacity, and so on, showed the tendency to slow decrease during storage at 4 °C, but the scores of overall acceptance showed no reduction after the storage of 4 wk at 4 °C. On the whole, the application of DMDC treatment could be an ideal alternative of heat treatment to ensure the microbial safety, consistent sensory, and nutritional quality of fermented litchi juice prior to fermentation.The pasteurization treatment is often recommended prior to fermentation of fruit juice by probiotics, as it would lead to a rapid inactivation and inhibition of spoilage and pathogenic bacteria, and ensure the fermented products with consistent sensory and nutritional quality. Dimethyl dicarbonate (DMDC) is a powerful antimicrobial agent, which was approved for use as a microbial control agent in juice beverages by FDA. This study provides a scientific basis for the application of DMDC prior to fermentation of litchi juice.

Improvement of wine aromatic quality using mixtures of lysozyme and dimethyl dicarbonate, with low SO2 concentration

Rodrigo Nieto-Rojo, Asuncion Luquin, Carmen Ancín-AzpilicuetaPMID: 26374496 DOI: 10.1080/19440049.2015.1094831